molecular formula C12H19NO2S B13632932 1-(4-Butylphenyl)ethane-1-sulfonamide

1-(4-Butylphenyl)ethane-1-sulfonamide

Cat. No.: B13632932
M. Wt: 241.35 g/mol
InChI Key: BVKUECJGIXQNMX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Butylphenyl)ethane-1-sulfonamide is a chemical compound with the molecular formula C12H19NO2S. It is characterized by the presence of a butyl group attached to a phenyl ring, which is further connected to an ethane sulfonamide moiety.

Preparation Methods

The synthesis of 1-(4-Butylphenyl)ethane-1-sulfonamide typically involves the reaction of 4-butylbenzene with ethane sulfonyl chloride in the presence of a base such as pyridine. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-5°C to ensure the reaction proceeds efficiently. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .

Chemical Reactions Analysis

1-(4-Butylphenyl)ethane-1-sulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of sulfonic acids.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.

    Substitution: Nucleophilic substitution reactions can occur, especially at the sulfonamide group, using reagents like sodium hydride or potassium tert-butoxide.

Scientific Research Applications

1-(4-Butylphenyl)ethane-1-sulfonamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(4-Butylphenyl)ethane-1-sulfonamide involves its interaction with molecular targets such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt specific biochemical pathways, leading to the desired therapeutic effects .

Comparison with Similar Compounds

1-(4-Butylphenyl)ethane-1-sulfonamide can be compared with other sulfonamide compounds such as:

    Sulfanilamide: Known for its antibacterial properties, sulfanilamide is used to treat bacterial infections.

    Sulfamethoxazole: Another sulfonamide antibiotic, often used in combination with trimethoprim.

    Sulfadiazine: Used in the treatment of toxoplasmosis and other infections.

The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties compared to other sulfonamides .

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

1-(4-butylphenyl)ethanesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-3-4-5-11-6-8-12(9-7-11)10(2)16(13,14)15/h6-10H,3-5H2,1-2H3,(H2,13,14,15)

InChI Key

BVKUECJGIXQNMX-UHFFFAOYSA-N

Canonical SMILES

CCCCC1=CC=C(C=C1)C(C)S(=O)(=O)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.